2-Amino-N-propylpropanamide hydrochloride

Description

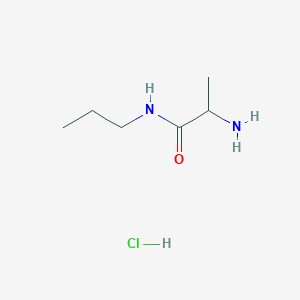

2-Amino-N-propylpropanamide hydrochloride (CAS: 133010-66-9) is an organic compound with the molecular formula C₆H₁₅ClN₂O and a molecular weight of 166.65 g/mol . Structurally, it consists of a propanamide backbone substituted with an amino group at the second carbon and a propyl group attached to the amide nitrogen. This compound is a hydrochloride salt, enhancing its solubility in polar solvents.

Structure

2D Structure

Properties

IUPAC Name |

2-amino-N-propylpropanamide;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H14N2O.ClH/c1-3-4-8-6(9)5(2)7;/h5H,3-4,7H2,1-2H3,(H,8,9);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IOGQJSWPTIQSBD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCNC(=O)C(C)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H15ClN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

166.65 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Reaction of Propylamine with Acrylonitrile Followed by Hydrogenation

The most commonly reported synthetic route involves two main steps:

- Step 1: Propylamine reacts with acrylonitrile under basic conditions to form 2-amino-N-propylpropanenitrile.

- Step 2: The nitrile intermediate undergoes catalytic hydrogenation to convert the nitrile group into the amide, yielding 2-amino-N-propylpropanamide.

This method is favored industrially due to its straightforward approach and adaptability to continuous flow reactors and high-pressure hydrogenation equipment, which improve reaction control and scalability. Purification typically involves recrystallization or distillation to obtain a high-purity product.

Direct Amidation of Unprotected α-Amino Acids

An alternative preparation method involves the direct amidation of unprotected α-amino acids using boron-based reagents such as tris(2,2,2-trifluoroethoxy)borane [B(OCH2CF3)3]. This approach allows amidation with propylamine to form the desired amide hydrochloride salt.

- Reaction conditions include heating at 80–125 °C in solvents like cyclopentyl methyl ether (CPME) for 5–15 hours.

- After reaction completion, ion-exchange resins (Amberlite IRA-743 and Amberlyst A-26(OH)) are used to facilitate purification.

- The resulting amides are isolated by filtration and purified by trituration or column chromatography if necessary.

This method provides good yields (typically 70–90%) and high enantiomeric ratios when chiral amino acids are used, demonstrating the method’s suitability for stereochemically defined amides such as (S)-2-amino-N-propylpropanamide hydrochloride.

Detailed Reaction Conditions and Parameters

Purification and Characterization

- Purification: Column chromatography (silica gel with ethyl acetate/hexane gradient), trituration with diethyl ether, recrystallization from ethanol or isopropanol.

- Characterization: Confirmed by ^1H and ^13C NMR spectroscopy, high-resolution mass spectrometry (HRMS), elemental analysis, and sometimes X-ray diffraction for crystalline salts.

- Salt Formation: Hydrogen chloride gas bubbling is used to form the hydrochloride salt, controlling pH to 3–4 for optimal precipitation and purity.

Research Findings and Optimization Notes

- The use of boron-based reagents in direct amidation provides a mild and efficient synthetic route, avoiding protection/deprotection steps and minimizing waste.

- Continuous flow hydrogenation enhances scalability and reproducibility in industrial settings.

- Reaction pH and temperature control are critical to avoid side reactions such as hydrolysis or polymerization.

- Ion-exchange resins improve purification efficiency by removing residual boron species and unreacted amines.

- Mild aqueous cyanide addition methods offer environmentally benign alternatives with fewer by-products but require careful handling of toxic reagents.

Chemical Reactions Analysis

Types of Reactions: 2-Amino-N-propylpropanamide hydrochloride can undergo various chemical reactions, including:

Oxidation: The amino group can be oxidized to form corresponding oxo derivatives.

Reduction: The compound can be reduced to form secondary amines.

Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

Substitution: Reagents like alkyl halides and acyl chlorides are employed in substitution reactions.

Major Products:

Oxidation: Formation of oxo derivatives.

Reduction: Formation of secondary amines.

Substitution: Formation of substituted amides and other derivatives.

Scientific Research Applications

2-Amino-N-propylpropanamide hydrochloride is a compound with applications spanning multiple scientific disciplines. Its uses range from chemical synthesis to potential therapeutic applications in medicine.

Scientific Research Applications

This compound is utilized in various scientific research applications:

- Chemistry: It serves as a reagent in organic synthesis and as a building block for creating more complex molecules.

- Biology: The compound is used in studies of enzyme inhibition and protein-ligand interactions. It is also employed in research involving enzyme interactions and protein modifications.

- Medicine: It is investigated for potential therapeutic effects and as a precursor in the development of pharmaceutical compounds. It is also studied for potential therapeutic applications, including drug development and pharmacological studies.

- Industry: The compound is utilized in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals.

(2S)-2-Amino-N-propylpropanamide;hydrochloride

(2S)-2-Amino-N-propylpropanamide;hydrochloride is a chiral compound of interest in medicinal chemistry because of its potential therapeutic applications and unique chemical properties. Preliminary studies suggest that it may have potential therapeutic effects, particularly in the context of neurological disorders and as a possible modulator of neurotransmitter systems. Its unique structure allows for interactions with various biological targets, although detailed mechanisms of action are still under investigation. Further research is necessary to elucidate its full pharmacological profile and efficacy.

Chemical Reactivity

The chemical reactivity of (2S)-2-Amino-N-propylpropanamide;hydrochloride involves reactions typical of amides and amino compounds. It can undergo hydrolysis to yield the corresponding carboxylic acid and amine under acidic or basic conditions. Additionally, it can participate in acylation reactions, where the amino group can react with various acylating agents to form N-acyl derivatives. The compound's reactivity can also be influenced by its stereochemistry, potentially affecting its interaction with biological targets.

Applications

(2S)-2-Amino-N-propylpropanamide;hydrochloride has several potential applications, particularly in pharmaceuticals. Interaction studies focus on understanding how (2S)-2-Amino-N-propylpropanamide;hydrochloride binds to various biological targets. These studies typically assess:

- Binding affinity

- Specificity

- Functional consequences of binding

Mechanism of Action

The mechanism of action of 2-Amino-N-propylpropanamide hydrochloride involves its interaction with specific molecular targets. The amino group can form hydrogen bonds and electrostatic interactions with target molecules, influencing their activity and function. The compound may also participate in enzymatic reactions, acting as a substrate or inhibitor, thereby modulating biochemical pathways.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogs in the Propanamide Hydrochloride Family

The following compounds share the propanamide core with variations in substituents, impacting their physicochemical and functional properties:

Key Observations :

- Methyl or trimethyl substitutions (e.g., 3-Amino-N,2,2-trimethylpropanamide) may reduce steric hindrance compared to branched groups like isobutyl .

Pharmacologically Relevant Analogs

Several compounds in the evidence are pharmaceutical impurities or intermediates, highlighting the importance of structural precision in drug development:

Prilocaine-Related Compounds

- USP Prilocaine Related Compound B: (RS)-N-(4-Methylphenyl)-2-(propylamino)propanamide (MW: 200.31 g/mol) . Differs by the presence of a 4-methylphenyl group instead of a propyl group, enhancing aromatic interactions.

- Impurity C(EP): (RS)-2-Ethylamino-N-(2-methylphenyl)propanamide Hydrochloride (CAS: 35891-75-9) . Features an ethylamino group and 2-methylphenyl substitution, altering solubility and metabolic stability.

Fluorinated Derivatives

Solubility and Stability

- This compound: Limited solubility data, but hydrochloride salts generally exhibit good water solubility.

- 2-Amino-N-methylpropanamide hydrochloride: Soluble in polar solvents (e.g., water, ethanol) but requires storage at room temperature to prevent degradation .

- Prilocaine impurities : Aryl-substituted analogs (e.g., 4-methylphenyl) may exhibit lower solubility due to hydrophobic interactions .

Biological Activity

2-Amino-N-propylpropanamide hydrochloride, also known as propylamine amide, is a compound with significant biological activity attributed to its unique chemical structure. This article delves into its pharmacological properties, mechanisms of action, therapeutic applications, and relevant case studies.

- IUPAC Name : this compound

- Molecular Formula : C6H14N2O·HCl

- Molecular Weight : 130.19 g/mol

The compound features an amino group capable of forming hydrogen bonds, enhancing its interaction with various biomolecules. The propyl chain contributes to its distinct reactivity compared to other amides, making it a valuable building block in organic synthesis and a potential therapeutic agent in medicine.

The biological activity of this compound is primarily due to its interaction with specific molecular targets:

- Enzymatic Interaction : Acts as a substrate or inhibitor in enzymatic reactions.

- Receptor Binding : Influences receptor activity through conformational changes upon binding.

These interactions modulate biochemical pathways related to amide metabolism and protein synthesis, highlighting the compound's potential in therapeutic applications.

Antitumor Activity

Recent studies have demonstrated the antitumor potential of derivatives of this compound. For example, a derivative known as NK3 exhibited significant inhibitory effects on tumor growth in various cancer models:

| Compound | Model | Dose | Tumor Growth Inhibition |

|---|---|---|---|

| NK3 | CT26 (Colon Cancer) | 10 mg/kg | 61.1% |

| NK3 | HepG2 (Liver Cancer) | 20 mg/kg | 64.4% |

In vivo studies indicated that NK3 significantly inhibited tumor growth without causing substantial toxicity, suggesting a favorable therapeutic index . These findings underscore the compound's potential as an antitumor agent.

Neuroprotective Effects

The compound has also been investigated for its neuroprotective properties, particularly regarding neuroinflammation. It acts as a ligand for the translocator protein (TSPO), which is crucial for neuroimaging applications:

| Ligand | Affinity (nM) | Comment |

|---|---|---|

| (−)-10a | 5.4 | Potent inhibitor in rat brain cortex |

| (−)-10a (human) | 44 | Lower affinity compared to rat |

Modifications to the propyl chain have been shown to enhance binding affinity and selectivity for TSPO, indicating its potential utility in developing radioligands for PET imaging .

Case Studies

-

Antitumor Efficacy in Nude Mice :

A study evaluated NK3's efficacy in a nude mouse model inoculated with human liver cancer HepG2 cells. Intravenous injections of NK3 at doses of 10 mg/kg and 20 mg/kg every three days for three weeks resulted in significant tumor growth inhibition (61.1% and 64.4%, respectively) without causing significant weight loss compared to controls . -

Neuroinflammatory Conditions :

The role of TSPO ligands in neuroinflammation was explored, emphasizing the importance of high-affinity ligands for developing PET imaging agents. The modifications made to the propyl chain significantly impacted binding affinity, demonstrating the compound's relevance in neuropharmacology .

Toxicological Evaluations

Safety assessments indicate that while some derivatives exhibit beneficial properties, careful evaluation is required due to potential adverse effects. Studies have shown that certain derivatives can modify flavoring agents but may also pose risks if not adequately assessed.

Q & A

Basic Research Questions

Q. What are the recommended safety protocols for handling 2-Amino-N-propylpropanamide hydrochloride in laboratory settings?

- Methodological Answer:

- Use NIOSH- or EN 166-certified eye/face protection (e.g., safety glasses and face shields) to prevent ocular exposure .

- Wear chemically resistant gloves (e.g., nitrile) and inspect them for integrity before use. Remove gloves using proper techniques to avoid skin contact .

- Employ fume hoods or local exhaust ventilation to minimize inhalation risks, especially during powder handling or solvent-based reactions .

- Store the compound in a cool, dry environment away from incompatible substances (e.g., strong oxidizers) to maintain chemical stability .

Q. What synthetic routes are commonly employed for the preparation of this compound?

- Methodological Answer:

- Acylation of amines: React propylamine with a protected amino acid derivative (e.g., chloroacetyl chloride), followed by deprotection and hydrochloride salt formation .

- Modular assembly: Use reductive amination or coupling reactions (e.g., EDC/HOBt) to link the propylamine moiety to a propanamide backbone, with subsequent HCl salt crystallization .

- Quality control: Monitor reaction progress via TLC or LC-MS, and confirm final product identity using NMR (e.g., H, C) and FTIR to verify functional groups (amide, amine) .

Advanced Research Questions

Q. How can researchers validate the purity and structural integrity of this compound using chromatographic techniques?

- Methodological Answer:

- Reverse-phase HPLC (RP-HPLC): Use a C18 column with a mobile phase of acetonitrile/water (0.1% TFA) in gradient mode. Set UV detection at 210–220 nm for amide/amine absorption .

- System suitability testing: Inject reference standards to confirm resolution (≥2.0) between the analyte and potential impurities (e.g., unreacted starting materials) .

- Validation parameters: Assess linearity (R ≥0.999), precision (%RSD <2%), and accuracy (spiked recovery 98–102%) per ICH guidelines .

Q. What strategies are effective in resolving contradictory data regarding the stability of this compound under varying pH conditions?

- Methodological Answer:

- Forced degradation studies: Expose the compound to acidic (pH 1–3), neutral (pH 6–7), and alkaline (pH 10–12) conditions at elevated temperatures (40–60°C). Monitor degradation products via LC-MS to identify pH-sensitive functional groups (e.g., amide hydrolysis) .

- Kinetic modeling: Use Arrhenius equations to predict shelf-life under accelerated storage conditions. Correlate degradation rates with pH to optimize formulation buffers .

Q. How can impurities and by-products formed during the synthesis of this compound be systematically identified and quantified?

- Methodological Answer:

- Impurity profiling: Employ LC-HRMS to detect trace impurities (<0.1%). Compare fragmentation patterns with synthetic intermediates (e.g., unreacted propylamine) .

- Quantitative NMR (qNMR): Use deuterated solvents (e.g., DO) and an internal standard (e.g., maleic acid) to quantify residual solvents or side products .

- Regulatory alignment: Classify impurities per ICH Q3A/B guidelines, ensuring levels comply with pharmacopeial limits (e.g., ≤0.15% for unknown impurities) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.